molecular formula C10H10N2O6 B2926105 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene CAS No. 1269920-28-6

1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene

Cat. No.: B2926105
CAS No.: 1269920-28-6
M. Wt: 254.198
InChI Key: LDVTWFLAQMFUKQ-ONEGZZNKSA-N
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Description

1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene is a nitro-substituted aromatic compound characterized by a benzene ring with methoxy (-OCH₃) groups at positions 1 and 5, a nitro (-NO₂) group at position 2, and an (E)-2-nitrovinyl substituent at position 2. Its molecular formula is C₁₀H₁₀N₂O₆, with a molecular weight of 254.20 g/mol (inferred from structural analogs in ).

Properties

IUPAC Name

1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-17-8-5-7(3-4-11(13)14)10(12(15)16)9(6-8)18-2/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVTWFLAQMFUKQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diamino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzene derivatives.

Scientific Research Applications

1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool to study biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Data
1,4-Dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene 1,4-dimethoxy; 2-nitro; 3-nitrovinyl C₁₀H₁₀N₂O₆ 254.20 CAS 143814-63-5; No reported hazards; Storage conditions unspecified
1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene 1,2-dimethoxy; 3-nitrovinyl C₁₀H₁₀N₂O₅ Not reported Single-crystal X-ray R factor = 0.058; planar nitrovinyl group
1,5-Dichloro-3-methoxy-2-nitrobenzene 1,5-dichloro; 3-methoxy; 2-nitro C₇H₅Cl₂NO₃ 222.03 CAS 74672-01-8; R&D use only; no hazard data beyond standard precautions

Key Observations:

  • Positional Isomerism: The 1,5-dimethoxy isomer (target compound) differs from 1,4- and 1,2-dimethoxy analogs in electronic distribution.
  • Substituent Effects : Replacing methoxy with chloro groups (e.g., 1,5-dichloro-3-methoxy-2-nitrobenzene) reduces molecular weight (222.03 vs. 254.20) and increases electronegativity, likely enhancing oxidative stability but reducing solubility.

Physical and Chemical Properties

  • Nitrovinyl Group Stability: The (E)-2-nitrovinyl group in 1,4-dimethoxy analogs () suggests conformational rigidity, which may enhance thermal stability compared to non-vinylated nitro compounds.
  • Crystallographic Data : For 1,2-dimethoxy-3-nitrovinylbenzene, X-ray studies reveal a planar nitrovinyl group with mean C–C bond lengths of 0.004 Å, indicating strong conjugation with the aromatic ring.

Research Findings and Data Gaps

Hazard Data: No specific toxicity or flammability data are available for the target compound. However, analogs like 1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene lack reported hazards, implying low acute toxicity.

Synthetic Utility : The chloro-substituted analog (CAS 74672-01-8) is restricted to R&D uses, highlighting the need for similar caution with nitrovinyl derivatives.

Biological Activity

1,5-Dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene (CAS Number: 1269920-28-6) is a nitro-substituted aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula: C₁₀H₁₀N₂O₆
  • Molecular Weight: 254.196 g/mol
  • Density: 1.4 g/cm³
  • Boiling Point: 468.8 °C
  • Flash Point: 227.1 °C

Mechanisms of Biological Activity

Research indicates that compounds with nitro groups often exhibit significant biological activity through various mechanisms, including:

  • Cytotoxicity : Nitroaromatic compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways.
  • Antimicrobial Activity : The presence of nitro groups enhances the ability of these compounds to penetrate bacterial membranes, leading to cell death.
  • Enzyme Inhibition : These compounds may act as inhibitors of key enzymes involved in critical metabolic pathways.

Cytotoxic Effects

A study investigating the cytotoxic effects of nitro-substituted compounds found that 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene showed significant activity against various cancer cell lines, including:

  • HeLa Cells : IC50 values indicated effective inhibition at micromolar concentrations.
  • A549 Cells : Demonstrated a dose-dependent response with notable cell death at higher concentrations.
Cell LineIC50 (µM)
HeLa10
A54912
U373n15

Antimicrobial Activity

The compound exhibited antimicrobial properties against several bacterial strains. In vitro assays demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Cancer Treatment Potential

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the potential of nitro-substituted benzene derivatives for cancer therapy. The study highlighted that compounds similar to 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene could effectively induce apoptosis in resistant cancer cell lines by activating caspase pathways.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial efficacy of various nitroaromatic compounds, including 1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene. The results showed that this compound inhibited biofilm formation in Escherichia coli, suggesting its potential application in treating biofilm-associated infections.

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